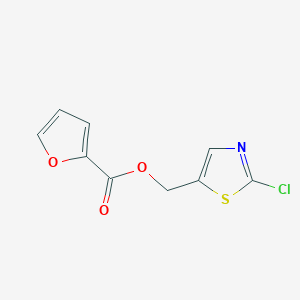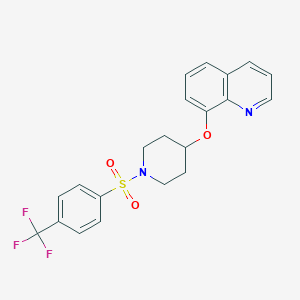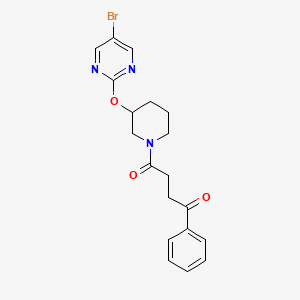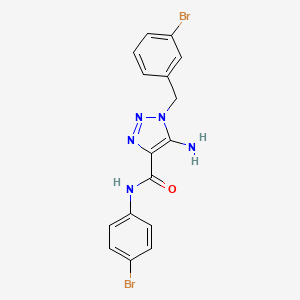![molecular formula C8H9N3 B2805407 5-Methylpyrazolo[1,5-a]pyridin-3-amine CAS No. 1824408-73-2](/img/structure/B2805407.png)
5-Methylpyrazolo[1,5-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrazolo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been studied extensively . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,9H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 147.18 . The compound is stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Derivatives Formation
5-Methylpyrazolo[1,5-a]pyridin-3-amine serves as a precursor for the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and materials science. It has been used to synthesize pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds exhibit antitrypanosomal activity and are significant due to their antimetabolite properties in purine biochemical reactions, indicating their relevance in the development of new drugs and therapeutic agents (Abdelriheem, Zaki, & Abdelhamid, 2017).
Heterocyclizations and Structural Studies
The molecule has been involved in heterocyclizations with unsaturated arylaliphatic carboxylic acid derivatives, leading to the formation of compounds like 7-aryl-2-methyl-6,7-dihydropyrazolo[1,5-a]-pyrimidin-5(4H)-ones. These reactions showcase the versatility of this compound in generating structurally diverse heterocycles, which could be of interest in the synthesis of novel organic compounds with unique properties for various applications, including medicinal chemistry (Lipson et al., 2006).
Fluorescence and Photophysical Properties
The compound has been utilized in the synthesis of pyrazolopyridine annulated heterocycles, investigating the effect of substituents on their photophysical properties. This research is critical for developing new materials with specific fluorescence characteristics, which can be applied in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The studies demonstrate the potential of this compound derivatives in materials science, particularly in the synthesis of compounds with desirable fluorescence properties (Patil, Shelar, & Toche, 2011).
Antibacterial Activity
Further, derivatives synthesized from this compound have been explored for their antibacterial activities. Novel heterocyclic scaffolds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, developed through multicomponent reactions, have shown notable antibacterial properties. This indicates the potential of this compound in the field of drug discovery, particularly for developing new antibacterial agents to combat resistant bacterial strains (Frolova et al., 2011).
Mechanism of Action
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The compound’s effects would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can greatly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 5-Methylpyrazolo[1,5-a]pyridin-3-amine interacts with its targets and carries out its functions .
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVYUULSRDDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2805326.png)

![6-chloro-N-{[3-(morpholin-4-yl)thiolan-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2805330.png)

![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)
![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2805338.png)

![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2805345.png)

